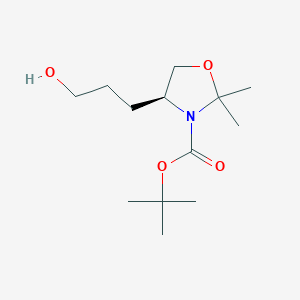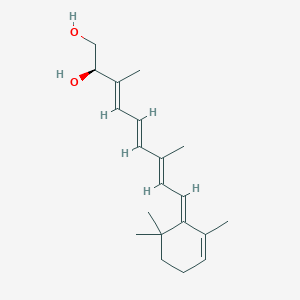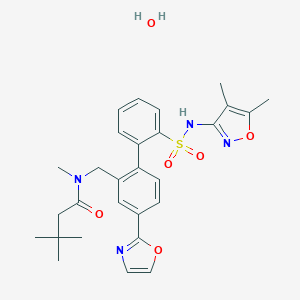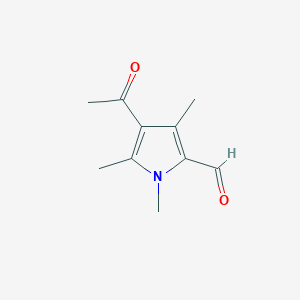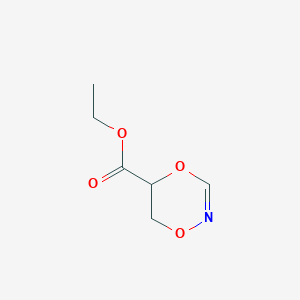
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate, also known as EDDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EDDC is a bicyclic compound that contains a dioxazine ring and an ester group. It has a molecular formula of C9H11NO4 and a molecular weight of 197.19 g/mol.
Mécanisme D'action
The mechanism of action of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate is not fully understood. However, studies have shown that Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has antitumor, antifungal, and antibacterial properties. It has also been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in lab experiments is its ease of synthesis. Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate can be synthesized using simple and readily available reagents. Another advantage is its versatility as a building block for the synthesis of various biologically active compounds.
However, there are also limitations associated with the use of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in lab experiments. One such limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate. One direction is the exploration of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another direction is the development of new synthetic methods for Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate and its derivatives. Additionally, further studies on the mechanism of action of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate can be achieved through several methods. One such method involves the reaction of ethyl 4-oxo-2-butenoate with hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction of ethyl 4-oxo-2-butenoate with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. Both methods have been reported to yield Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate in good yields.
Applications De Recherche Scientifique
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been studied extensively for its potential applications in various fields of research. One of the major areas of research is its use as a building block for the synthesis of biologically active compounds. Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate has been used as a precursor for the synthesis of various natural products and pharmaceutical agents.
Propriétés
Numéro CAS |
132094-62-3 |
|---|---|
Nom du produit |
Ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
ethyl 5,6-dihydro-1,4,2-dioxazine-5-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-9-6(8)5-3-11-7-4-10-5/h4-5H,2-3H2,1H3 |
Clé InChI |
ZEIUHGCTWSELKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CON=CO1 |
SMILES canonique |
CCOC(=O)C1CON=CO1 |
Synonymes |
1,4,2-Dioxazine-5-carboxylicacid,5,6-dihydro-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



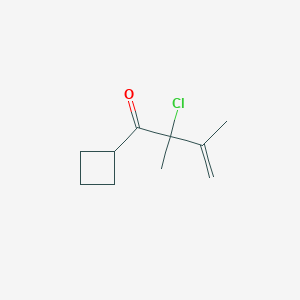
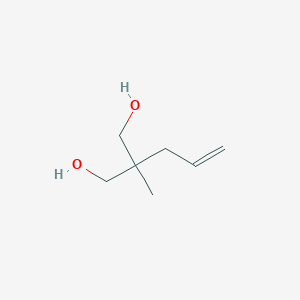
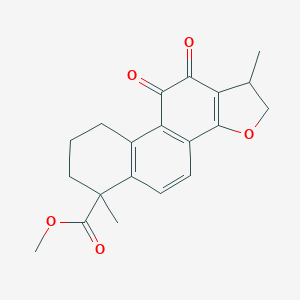
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
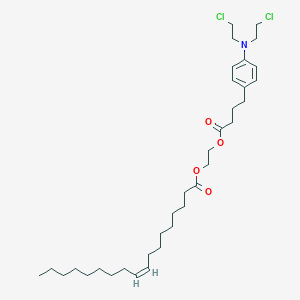
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
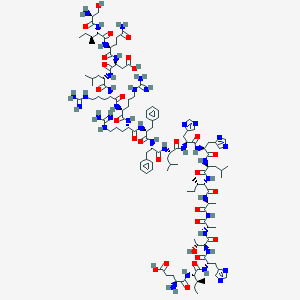
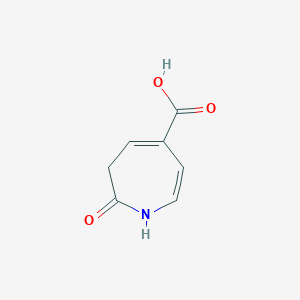
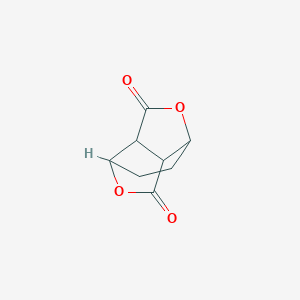
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
